molecular formula C14H17F3N2O3S B2852845 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine CAS No. 2034226-26-9

1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine

Cat. No.: B2852845
CAS No.: 2034226-26-9
M. Wt: 350.36
InChI Key: MABMSMKOHPUWEF-UHFFFAOYSA-N
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Description

1-(2-Difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine ( 2034226-26-9) is a synthetic piperazine derivative of interest in scientific research. The compound features a complex structure with a molecular formula of C14H17F3N2O3S and a molecular weight of 350.36 g/mol . Its structure incorporates a difluoromethanesulfonyl group and a fluoroethyl chain attached to a piperazine core, characteristics often associated with potential bioactivity and utility in medicinal chemistry and drug discovery . Key physicochemical properties include a topological polar surface area of approximately 66.1 Ų and an XLogP3 value of 1.7, which provide insights into its solubility and permeability characteristics . This product is intended for research and development purposes only. It is not designated or approved for use in humans, animals, or as a therapeutic agent. Researchers can obtain this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[4-(2-fluoroethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3S/c15-5-6-18-7-9-19(10-8-18)13(20)11-3-1-2-4-12(11)23(21,22)14(16)17/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABMSMKOHPUWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the difluoromethyl sulfonyl group: This can be achieved through the reaction of a suitable precursor with difluoromethyl sulfonyl chloride under basic conditions.

    Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl ring to the difluoromethyl sulfonyl group.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final assembly: The final step involves the coupling of the fluoroethyl group to the piperazine ring, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring and the piperazine moiety may undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

    Oxidation products: Sulfonic acids, sulfoxides.

    Reduction products: Sulfides, amines.

    Substitution products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl and sulfonyl groups could play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations

The table below highlights key structural analogs and their substituents:

Compound Name 1-Position Substituent 4-Position Substituent Biological Activity/Application Reference ID
Target Compound 2-Difluoromethanesulfonylbenzoyl 2-Fluoroethyl Not explicitly reported
1-(4-Trifluoromethylsulfonylphenyl)piperazine Trifluoromethylsulfonylphenyl None Acaricidal activity
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Not explicitly reported
1-(2-Chloro-4-fluorobenzyl)-4-(4-ethoxyphenylsulfonyl)piperazine 2-Chloro-4-fluorobenzyl 4-Ethoxyphenylsulfonyl Not explicitly reported
Flunarizine (reference drug) Bis(4-fluorophenyl)methyl Cinnamyl (E-configuration) Calcium channel blocker (CNS)

Key Observations :

  • The target compound’s difluoromethanesulfonylbenzoyl group is unique compared to trifluoromethylsulfonyl () or simple benzoyl groups (), which may alter electronic properties and binding affinity.

Cytotoxicity and Anticancer Potential

  • Benzoyl-Substituted Piperazines : Derivatives like 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine () exhibit IC₅₀ values <50 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The benzoyl group enhances DNA intercalation or topoisomerase inhibition .
  • Sulfonyl-Substituted Piperazines: Compounds with sulfonyl groups (e.g., ) show varied activity depending on substituent electronegativity. The target compound’s difluoromethanesulfonyl group may improve metabolic stability compared to non-fluorinated analogs.

Central Nervous System (CNS) Targeting

  • Flunarizine Analogs : The (Z)-isomer of 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine () demonstrates structural similarity to flunarizine, a calcium channel blocker. The target compound’s fluoroethyl group may enhance CNS penetration compared to bulkier cinnamyl derivatives .
  • Dopamine Receptor Affinity : Piperazine derivatives with methoxyphenyl groups () exhibit high dopamine D2 receptor affinity (Ki <100 nM). The target compound’s fluorinated substituents may similarly modulate receptor binding .

Biological Activity

The compound 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine is a piperazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}F3_{3}N2_{2}O3_{3}S
  • Molecular Weight : 356.34 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms, including:

  • Inhibition of BCL2 Protein : BCL2 is an anti-apoptotic protein that plays a critical role in cancer cell survival. Inhibitors targeting BCL2 can induce apoptosis in cancer cells, making them a focus for anti-cancer therapies.
  • Caspase Activation : The activation of caspases is crucial for the execution phase of apoptosis. Compounds that can enhance caspase activity may have significant therapeutic implications in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various piperazine derivatives, including those structurally related to this compound. For instance, a series of piperazine derivatives were evaluated for their cytotoxic effects on MDA-MB-231 breast cancer cell lines. The findings indicated:

  • Cytotoxicity : Compounds exhibited moderate to high cytotoxic activity with IC50_{50} values ranging from 16.98 μM to 17.33 μM.
  • Mechanism : The compounds induced apoptosis by downregulating BCL2 expression and upregulating Casp3 expression, suggesting a potential pathway for therapeutic intervention .

Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityIC50_{50} values between 16.98 μM and 17.33 μM
Apoptosis InductionDownregulation of BCL2 and upregulation of Casp3
Antioxidant ActivityPotential antioxidant properties observed

Case Studies

In a detailed investigation involving piperazine derivatives, researchers synthesized and characterized multiple compounds, including those with similar structures to this compound. The study focused on:

  • Synthesis and Characterization : The compounds were characterized using FTIR, NMR, and mass spectrometry.
  • Therapeutic Screening : The synthesized compounds were screened against various cancer cell lines, demonstrating promising antiproliferative activity.

Q & A

Q. What computational tools predict metabolic liabilities of the difluoromethanesulfonyl group?

  • Methodological Answer : Use ADMET Predictor or MetaCore to identify potential sites of oxidative metabolism (e.g., CYP450-mediated defluorination). Validate with LC-MS/MS analysis of microsomal incubates. Introduce deuterium or steric hindrance at labile positions to improve metabolic stability .

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